molecular formula C19H21N3O3S B267531 N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea

Cat. No. B267531
M. Wt: 371.5 g/mol
InChI Key: OINBGCDSHPOGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea, also known as AU1235, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to target and inhibit certain enzymes and proteins in the body, leading to potential applications in the treatment of various diseases.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea works by inhibiting the activity of specific enzymes and proteins in the body, including histone deacetylases and heat shock proteins. These enzymes and proteins are involved in various cellular processes, including gene expression and protein folding, and their dysregulation has been linked to the development of various diseases.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea has been shown to have various biochemical and physiological effects in the body, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the modulation of inflammatory cytokine production. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and modulation of specific cellular processes. However, one limitation is the potential for off-target effects, which may lead to unintended consequences.

Future Directions

There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea, including the investigation of its potential use in combination with other therapeutic agents for cancer treatment, as well as its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea involves several steps, including the reaction of 4-aminobenzoylazepane with furoyl isothiocyanate, followed by the addition of thiourea. The final product is purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been investigated for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H21N3O3S/c23-17(16-6-5-13-25-16)21-19(26)20-15-9-7-14(8-10-15)18(24)22-11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2,(H2,20,21,23,26)

InChI Key

OINBGCDSHPOGKQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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